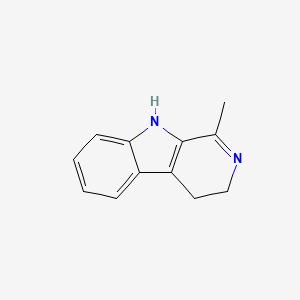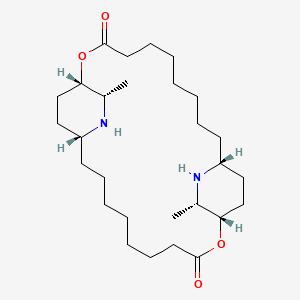
Carpaine
Übersicht
Beschreibung
Synthesis Analysis
The enantioselective total syntheses of Carpaine have been achieved using (S)-1,2,4-butanetriol as a single source of chirality, featuring a key stereoselective intramolecular hetero-Diels-Alder reaction of an acylnitroso compound (Sato, Aoyagi, & Kibayashi, 2003). Another approach involved the total synthesis of (dl)-carpamic acid in five steps starting from a known β-keto ester, demonstrating Carpaine's complex synthetic challenge (Brown & Bourgouin, 1974).
Molecular Structure Analysis
Carpaine's molecular structure has been elucidated through various spectroscopic methods, revealing a molecule that consists of two identically substituted piperidine rings linked together by two ester groups, forming a unique 26-membered ring. This structure is confirmed by X-ray crystallography and mass spectrometry analyses, highlighting the compound's conformational flexibility (Kabaleeswaran, Rajan, Krishnakumari, & Govindachari, 1999), (Spiteller-Friedmann & Spiteller, 1964).
Chemical Reactions and Properties
Carpaine's chemical properties are closely linked to its unique molecular structure. The alkaloid exhibits a wide range of reactions, primarily due to the presence of piperidine rings and ester groups. Its reactivity has been explored in the context of synthesis, where strategies like macrocyclic dilactonization and hetero-Diels-Alder reactions play a crucial role (Sato, Aoyagi, & Kibayashi, 2003).
Physical Properties Analysis
Carpaine's physical properties, such as solubility and melting point, are determined by its molecular structure. The compound's flexibility, as demonstrated by its X-ray structures, affects its physical state and interactions with solvents. Its crystalline form and solubility characteristics are crucial for its isolation and purification from natural sources (Kabaleeswaran, Rajan, Krishnakumari, & Govindachari, 1999).
Chemical Properties Analysis
Carpaine's chemical properties, including reactivity and stability, are influenced by its structural elements, such as the piperidine rings and ester linkages. These features confer a range of reactivities, from hydrolysis to more complex synthetic transformations. The alkaloid's behavior in chemical reactions underscores its significance in synthetic chemistry and natural product research (Brown & Bourgouin, 1974).
Wissenschaftliche Forschungsanwendungen
Application 1: Cardioprotection and Repair
- Summary of the Application : Carpaine, a major alkaloid in Carica papaya leaves, has been identified to possess muscle relaxant properties . A study was conducted to elucidate the mechanism underlying the cardioprotective effect of carpaine in embryonic cardiomyocytes of the H9c2 cell line .
- Methods of Application or Experimental Procedures : The 50% inhibitory concentration (IC50) of carpaine was first determined using a colorimetric MTT assay to establish the minimum inhibitory concentration for the subsequent test . Using a 1 µM carpaine treatment, a significant increase in the H9c2 proliferation rate was observed following 24 and 48 h of incubation . A Western blot analysis also revealed that carpaine promotes the upregulation of the cell cycle marker proteins cyclin D1 and PCNA . Carpaine-induced H9c2 cell proliferation is mediated by the activation of the FAK-ERK1/2 and FAK-AKT signaling pathways .
- Results or Outcomes : In the setting of ischemia-reperfusion injury (IRI), carpaine provided a significant protective role to recover the wounded area affected by the hydrogen peroxide (H2O2) treatment . Furthermore, the oxidative-stress-induced reduction in mitochondrial membrane potential (MMP) and overproduction of reactive oxygen species (ROS) were attenuated by carpaine treatment . The current study revealed a novel therapeutic potential of carpaine in promoting in vitro cardiomyocyte proliferation and repair following injury .
Application 2: Antioxidant Properties
- Summary of the Application : Carpaine, found in Carica papaya plant leaves and stalks, has been identified to possess antioxidant properties . A study was conducted to quantify Carpaine and evaluate the antioxidant properties of extracts from Carica Papaya plant leaves and stalks .
- Methods of Application or Experimental Procedures : The study involved the extraction of Carpaine from Carica Papaya plant leaves and stalks and the subsequent quantification of Carpaine in these extracts . The antioxidant properties of these extracts were then evaluated .
- Results or Outcomes : The study found that the extracts from Carica Papaya plant leaves and stalks, which contain Carpaine, exhibited significant antioxidant properties .
Application 3: Management of Dengue Fever Symptoms
- Summary of the Application : Recent research highlights the possible efficacy of Carpaine in managing the symptoms and severe complications associated with dengue fever . Carpaine in papaya leaves extract is the major active compound that contributes to the anti-thrombocytopenic activity (raising the platelet counts in patient’s blood) .
- Methods of Application or Experimental Procedures : The study involved the extraction of Carpaine from papaya leaves and the subsequent application of this extract to patients suffering from dengue fever .
- Results or Outcomes : The study found that Carpaine in papaya leaves extract significantly contributed to the anti-thrombocytopenic activity, thereby helping in the management of dengue fever symptoms .
Application 4: Antimicrobial Properties
- Summary of the Application : Carpaine, found in Carica papaya plant leaves, has been identified to possess antimicrobial properties . A study was conducted to evaluate the antimicrobial properties of extracts from Carica Papaya plant leaves .
- Methods of Application or Experimental Procedures : The study involved the extraction of Carpaine from Carica Papaya plant leaves and the subsequent evaluation of these extracts against various microbial strains .
- Results or Outcomes : The study found that the extracts from Carica Papaya plant leaves, which contain Carpaine, exhibited significant antimicrobial properties against the tested microbial strains .
Eigenschaften
IUPAC Name |
(1S,11R,13S,14S,24R,26S)-13,26-dimethyl-2,15-dioxa-12,25-diazatricyclo[22.2.2.211,14]triacontane-3,16-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H50N2O4/c1-21-25-19-17-23(29-21)13-9-5-3-8-12-16-28(32)34-26-20-18-24(30-22(26)2)14-10-6-4-7-11-15-27(31)33-25/h21-26,29-30H,3-20H2,1-2H3/t21-,22-,23+,24+,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMSCMASJCYVAIF-QCVMBYIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CCC(N1)CCCCCCCC(=O)OC3CCC(CCCCCCCC(=O)O2)NC3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]2CC[C@H](N1)CCCCCCCC(=O)O[C@H]3CC[C@@H](CCCCCCCC(=O)O2)N[C@H]3C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H50N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026582 | |
| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclotriacontane-3,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
478.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Carpaine | |
CAS RN |
3463-92-1 | |
| Record name | Carpaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3463-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carpaine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003463921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 13,26-Dimethyl-2,15-dioxa-12,25-diazatricyclotriacontane-3,16-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026582 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Carpaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.378 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CARPAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VLR223H4QP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-Methyl-2-[2-(4-methyl-5-thiazolyl)ethylthio]-4-quinazolinone](/img/structure/B1223092.png)
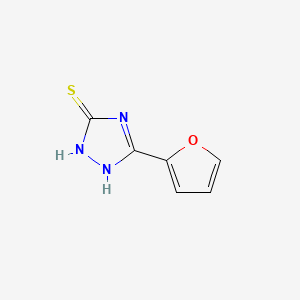
![N-[2-(1-cyclohexenyl)ethyl]-3-(2-oxo-1,3-benzothiazol-3-yl)propanamide](/img/structure/B1223095.png)
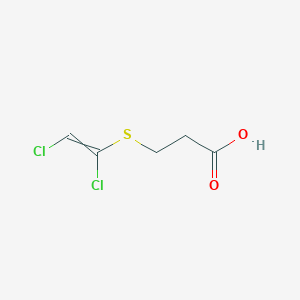
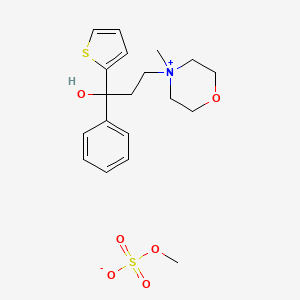
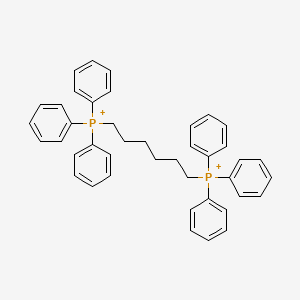
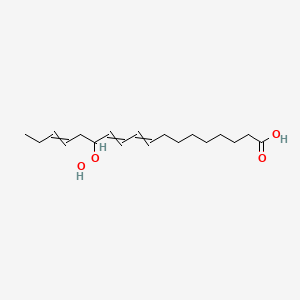
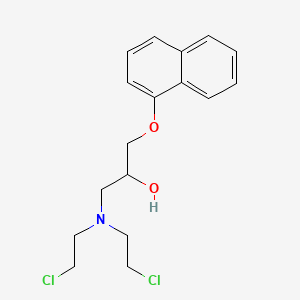
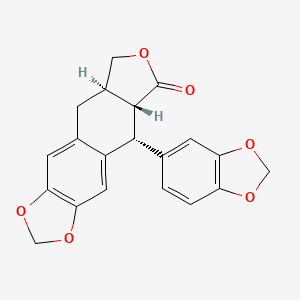
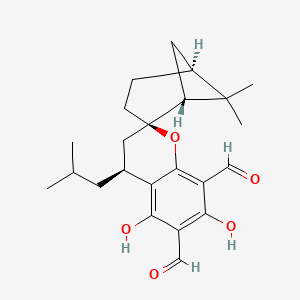
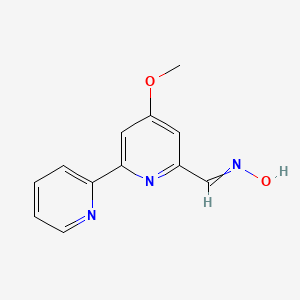
![(1R,2R,4R,6S,8S,9S)-1,9,10,11,12,12-hexachloro-5-oxatetracyclo[7.2.1.02,8.04,6]dodec-10-ene](/img/structure/B1223113.png)
![Propanoic acid, 2-[4-[(3,5-dichloro-2-pyridinyl)oxy]phenoxy]-, (trimethylsilyl)methyl ester](/img/structure/B1223114.png)
